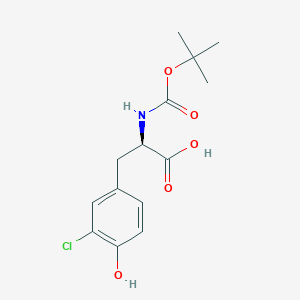
N-Boc-3-chloro-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-3-chloro-D-tyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a Boc (tert-butoxycarbonyl) group and the chlorination of the aromatic ring. One common method involves dissolving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid in a mixture of dry 1,4-dioxane and water, followed by the addition of sodium hydroxide and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-Boc-3-chloro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in solvents like ethyl acetate or dioxane are commonly used for Boc deprotection.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative of this compound.
Deprotection Reactions: The major product is 3-chloro-D-tyrosine after the removal of the Boc group.
科学研究应用
N-Boc-3-chloro-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
Biochemical Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving tyrosine derivatives.
作用机制
The mechanism of action of N-Boc-3-chloro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional sites. The chlorine atom on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall activity of the compound .
相似化合物的比较
N-Boc-3-chloro-D-tyrosine can be compared with other Boc-protected amino acids and tyrosine derivatives:
N-Boc-tyrosine: Similar to this compound but without the chlorine atom.
N-Boc-3-iodo-D-tyrosine: Contains an iodine atom instead of chlorine.
N-Boc-3-fluoro-D-tyrosine: Contains a fluorine atom instead of chlorine.
This compound stands out due to its specific reactivity and the ability to participate in unique chemical interactions, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650164 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-57-2 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)
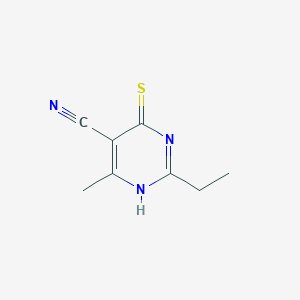
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)

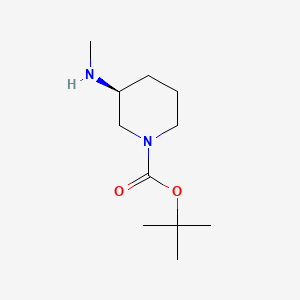
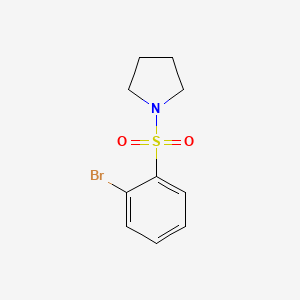
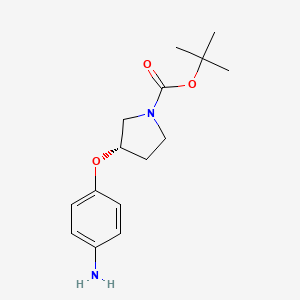
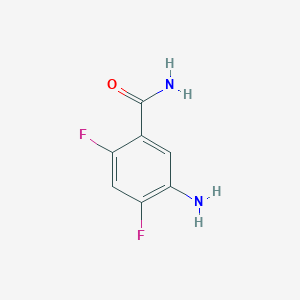
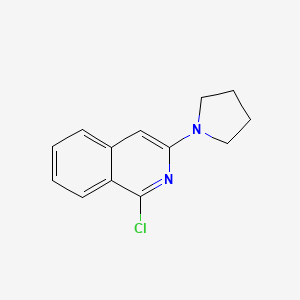
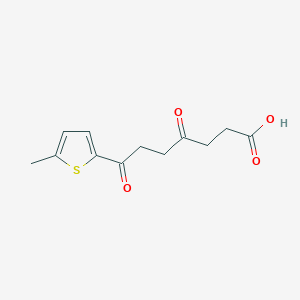
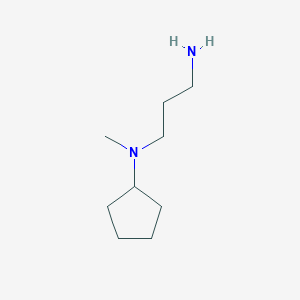
![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)
